Methyltetrazine-amino-PEG8-azide

Catalog No.
S15997350
CAS No.
M.F
C29H47N8O9+
M. Wt
651.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyltetrazine-amino-PEG8-azide

Product Name

Methyltetrazine-amino-PEG8-azide

IUPAC Name

imino-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino]azanium

Molecular Formula

C29H47N8O9+

Molecular Weight

651.7 g/mol

InChI

InChI=1S/C29H46N8O9/c1-25-33-35-29(36-34-25)27-4-2-26(3-5-27)24-31-28(38)6-8-39-10-12-41-14-16-43-18-20-45-22-23-46-21-19-44-17-15-42-13-11-40-9-7-32-37-30/h2-5,30H,6-24H2,1H3/p+1

InChI Key

XBKXDUVJHUVOBC-UHFFFAOYSA-O

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=N

Methyltetrazine-amino-PEG8-azide is a specialized heterobifunctional polyethylene glycol (PEG) linker that integrates a methyltetrazine group and an azide group. The methyltetrazine moiety is known for its high reactivity in bioorthogonal chemistry, particularly through inverse electron demand Diels-Alder reactions with strained alkenes, such as trans-cyclooctene. The azide group facilitates click chemistry reactions, allowing for efficient conjugation with terminal alkynes and cyclooctyne derivatives. This compound is characterized by its biocompatibility and solubility in various solvents, making it suitable for diverse biological applications .

Involving Methyltetrazine-amino-PEG8-azide include:

  • Inverse Electron Demand Diels-Alder Reaction: The methyltetrazine reacts with strained alkenes to form a stable dihydropyridazine linkage. This reaction is notable for its rapid kinetics and selectivity, which are advantageous in biological systems .
  • Click Chemistry: The azide group undergoes click reactions with terminal alkynes, allowing for functionalization of biomolecules without interfering with other functional groups present in biological samples .

These reactions enable the compound to be utilized effectively in bioconjugation and drug delivery applications.

Methyltetrazine-amino-PEG8-azide exhibits significant biological activity due to its ability to selectively conjugate with biomolecules in complex environments. The compound's reactivity allows it to be used in live-cell imaging and targeted therapy without significant interference from cellular components. Its biocompatibility ensures minimal toxicity, making it suitable for in vivo applications .

The synthesis of Methyltetrazine-amino-PEG8-azide typically involves several steps:

  • Formation of the Methyltetrazine Moiety: This can be achieved through a reaction involving hydrazine hydrate and acetonitrile, followed by oxidation to yield the tetrazine structure.
  • PEGylation: The methyltetrazine is then linked to an eight-unit polyethylene glycol chain to enhance solubility and flexibility.
  • Introduction of the Azide Group: The azide functionality is introduced via standard organic synthesis techniques, ensuring that it remains reactive for subsequent click chemistry applications .

Methyltetrazine-amino-PEG8-azide has a variety of applications, including:

  • Drug Delivery: It can facilitate targeted drug delivery systems by conjugating therapeutic agents to specific biomolecules, enhancing their stability and reducing off-target effects .
  • Bioimaging: The compound plays a crucial role in conjugating imaging agents to biological targets, enabling visualization of cellular processes through rapid and stable attachment facilitated by click chemistry .
  • Bioconjugation: Its ability to react efficiently with other biomolecules makes it valuable in creating complex bioconjugates for research and therapeutic purposes .

Interaction studies involving Methyltetrazine-amino-PEG8-azide focus on its compatibility with various biological systems. Research indicates that the compound can effectively conjugate with proteins and other biomolecules without disrupting their native functions. These studies often utilize live-cell imaging techniques to visualize interactions in real-time, demonstrating the compound's utility in understanding cellular mechanisms and drug action .

Methyltetrazine-amino-PEG8-azide shares similarities with several other compounds that incorporate tetrazine or PEG linkers. Here are some comparable compounds:

Compound NameKey FeaturesUnique Aspects
Methyltetrazine-PEG8-AmineContains an amine group for carboxyl couplingVersatile for various bioconjugation strategies
Methyltetrazine-PEG8-MaleimideContains maleimide for thiol conjugationSuitable for targeting sulfhydryl groups
Methyltetrazine-PEG8-DibenzocyclooctyneFacilitates copper-free click chemistryEnables rapid reactions under mild conditions
Methyltetrazine-PEG7-AcidAcidic terminal group for amide bond formationAllows coupling with amines

Methyltetrazine-amino-PEG8-azide stands out due to its dual functionality (methyltetrazine and azide), which provides versatility in both click chemistry and Diels-Alder reactions, making it particularly useful in complex biological environments where selectivity and efficiency are paramount .

Hydrogen Bond Acceptor Count

15

Hydrogen Bond Donor Count

2

Exact Mass

651.34660011 g/mol

Monoisotopic Mass

651.34660011 g/mol

Heavy Atom Count

46

Dates

Last modified: 08-15-2024

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